Lipophilicity (LogP) Comparison: Boc-C16-COOH vs. Boc-C12-COOH
The partition coefficient (LogP) of Boc-C16-COOH is substantially higher than that of its shorter-chain analog Boc-C12-COOH (Boc-12-aminododecanoic acid). This difference in hydrophobicity is a primary driver for its utility in membrane anchoring and lipid-based drug delivery systems [1].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 6.6543 |
| Comparator Or Baseline | Boc-C12-COOH (12-(Boc-amino)dodecanoic acid); LogP = 4.8876 |
| Quantified Difference | Δ LogP = 1.7667 (a 58-fold increase in theoretical octanol-water partitioning) |
| Conditions | Predicted LogP values from authoritative chemical databases |
Why This Matters
This 1.77 LogP increase translates to significantly enhanced membrane affinity and reduced aqueous solubility, which is critical for designing stable liposomal formulations or promoting cell-permeability of conjugated payloads.
- [1] ChemSrc. (2018). LogP data for 12-(Boc-amino)dodecanoic acid (CAS 18934-81-1). View Source
